4-Amino-2,6-dimethylpyrimidine-5-carbonitrile

Description

Historical Context and Development

The historical development of 4-Amino-2,6-dimethylpyrimidine-5-carbonitrile traces back to fundamental investigations into acetonitrile polymerization during the 1960s. Early research conducted by Oikawa, Mori, and Saito demonstrated that the polymerization of acetonitrile in the presence of acidic and basic substances yields complex product mixtures, with the trimer identified as 4-amino-2,6-dimethylpyrimidine emerging as a significant component. These pioneering studies revealed that metal chlorides serve as effective catalysts for the trimerization process, facilitating the conversion of simple acetonitrile molecules into the more complex pyrimidine structure through a series of condensation and cyclization reactions.

The mechanistic understanding of this transformation evolved through systematic investigations that revealed the role of proton removal from acetonitrile molecules with the assistance of metal chlorides, followed by subsequent dimer formation and cyclization processes. This foundational work established the theoretical framework for understanding how three acetonitrile units can be assembled into the pyrimidine ring system, with each acetonitrile molecule contributing specific structural elements to the final heterocyclic product. The identification of ammonia as a byproduct during these reactions provided crucial insights into the reaction mechanism and helped researchers understand the complex interplay between substrate molecules and catalytic systems.

Subsequent developments in the synthesis of this compound have expanded beyond the original acetonitrile trimerization approach. Modern synthetic methodologies have incorporated alternative catalytic systems, including trimethylgallium-induced reactions that operate under different mechanistic pathways. These advances have demonstrated the versatility of the trimerization approach and have opened new avenues for accessing pyrimidine derivatives with enhanced selectivity and improved yields.

The evolution of synthetic approaches has also benefited from advances in understanding the tautomeric behavior of acetonitrile-derived intermediates. Recent investigations have revealed that protonated 2,4,6-trimethyl-s-triazine tautomers can serve as reactive intermediates in the formation of pyrimidine derivatives, providing new mechanistic insights that have informed the development of improved synthetic protocols. These findings have contributed to a more sophisticated understanding of the relationship between reaction conditions, catalyst selection, and product distribution in acetonitrile trimerization reactions.

Nomenclature and Classification

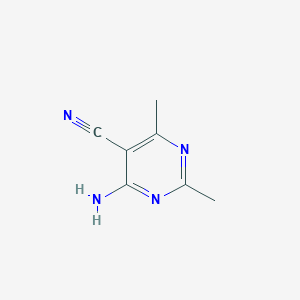

The compound this compound is systematically classified within the broader family of substituted pyrimidines, representing a specific structural motif that combines amino and nitrile functionalities within a six-membered heterocyclic framework. The International Union of Pure and Applied Chemistry nomenclature designates this compound according to the standard pyrimidine numbering system, where the nitrogen atoms occupy positions 1 and 3 of the six-membered ring. The systematic name reflects the precise positioning of substituents: an amino group at position 4, methyl groups at positions 2 and 6, and a carbonitrile group at position 5.

Alternative nomenclature systems have been employed to describe this compound, including the designation as cyanomethine, which emphasizes its relationship to acetonitrile precursors and its formation through trimerization processes. The Chemical Abstracts Service has assigned the registry number 34684-87-2 to this compound, providing a unique identifier that facilitates database searches and regulatory compliance across international chemical databases.

The molecular formula of C₇H₈N₄ accurately represents the elemental composition, with a molecular weight of 148.17 grams per mole. The structural representation through Simplified Molecular Input Line Entry System notation as CC1=C(C(=NC(=N1)C)N)C#N provides a standardized format for computational applications and database entries. The International Chemical Identifier string InChI=1S/C7H8N4/c1-4-6(3-8)7(9)11-5(2)10-4/h1-2H3,(H2,9,10,11) offers an additional layer of structural specificity that facilitates accurate compound identification across different chemical information systems.

Chemical classification systems categorize this compound within the aminopyrimidine class, specifically as a substituted 4-aminopyrimidine derivative. This classification is significant because 4-aminopyrimidines constitute an important structural class in pharmaceutical chemistry, with many compounds in this category exhibiting biological activity. The presence of the carbonitrile group at position 5 further classifies the compound within the subset of cyano-substituted pyrimidines, a structural feature that often imparts unique electronic properties and reactivity patterns.

Significance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research extends across multiple domains, encompassing fundamental mechanistic studies, synthetic methodology development, and structure-activity relationship investigations. The compound serves as a valuable model system for understanding the electronic effects of multiple substituents on pyrimidine ring systems, particularly the interplay between electron-donating amino groups and electron-withdrawing nitrile functionalities.

Research investigations have demonstrated that the strategic positioning of substituents in this pyrimidine derivative creates opportunities for exploring diverse chemical transformations and reactivity patterns. The amino group at position 4 provides a nucleophilic site that can participate in condensation reactions, hydrogen bonding interactions, and metal coordination processes. Simultaneously, the carbonitrile group at position 5 introduces electrophilic character and potential for further functionalization through nucleophilic addition reactions or metal-catalyzed coupling processes.

The compound has emerged as a versatile platform for investigating adenosine receptor interactions, with systematic modifications of the pyrimidine core yielding insights into structure-selectivity relationships for A₁ and A₂A adenosine receptors. These studies have revealed that the 4-amino-2,6-disubstituted pyrimidine framework provides an excellent scaffold for developing receptor-selective ligands, with specific substitution patterns influencing both binding affinity and selectivity profiles. The carbonitrile group at position 5 has been identified as a crucial structural element that contributes to enhanced A₁ adenosine receptor selectivity.

Contemporary research has also explored the utility of this pyrimidine derivative in the context of epidermal growth factor receptor inhibition, demonstrating its potential as a lead compound for anticancer drug development. These investigations have revealed that pyrimidine-5-carbonitrile derivatives can exhibit significant cytotoxic activity against various cancer cell lines, with the specific substitution pattern influencing both potency and selectivity. The structure-activity relationships emerging from these studies provide valuable guidance for the rational design of improved therapeutic agents.

The compound's role in materials science applications has gained prominence through investigations into thermally activated delayed fluorescence emitters. Research has demonstrated that pyrimidine-5-carbonitrile derivatives can serve as effective electron-accepting units in organic light-emitting devices, with the strong electron-withdrawing character of the combined pyrimidine-carbonitrile system contributing to favorable photophysical properties. These applications highlight the versatility of the compound beyond traditional pharmaceutical chemistry applications.

Current Research Landscape

The current research landscape surrounding this compound reflects a dynamic field with active investigations spanning synthetic methodology development, biological activity evaluation, and materials science applications. Recent synthetic developments have focused on optimizing reaction conditions for the efficient preparation of pyrimidine-5-carbonitrile derivatives through three-component reactions involving cyanoketones, carboxaldehydes, and guanidines. These methodological advances have enabled the rapid assembly of diverse pyrimidine libraries with systematic variations in substitution patterns.

Contemporary biomedical research has identified promising applications for this compound class in bone tissue engineering, where the intrinsic fluorescent properties combined with osteogenesis-inducing capabilities create opportunities for multifunctional biomaterial development. Studies have demonstrated that the cyclic trimer of acetonitrile, which corresponds to 4-amino-2,6-dimethylpyrimidine, exhibits strong photoluminescence properties that are suitable for in vivo imaging applications. These investigations have revealed that the compound shows no detectable toxicity in both in vitro and in vivo experimental systems, supporting its potential for biomedical applications.

Recent advances in understanding the photophysical properties of pyrimidine-5-carbonitrile derivatives have led to their incorporation into advanced organic electronic devices. Research has focused on the development of thermally activated delayed fluorescence emitters that combine pyrimidine-5-carbonitrile acceptor units with various donor systems to achieve optimal performance characteristics. These studies have demonstrated that the pyrimidine-5-carbonitrile framework can facilitate reverse intersystem crossing processes, leading to improved device efficiency and extended operational lifetimes.

The integration of computational modeling approaches with experimental investigations has become increasingly prominent in current research efforts. Free energy perturbation simulations have been employed to understand structure-activity relationships in adenosine receptor binding, providing mechanistic insights that guide the rational design of improved ligands. These computational studies have revealed the importance of specific molecular interactions and have identified key structural features that contribute to receptor selectivity.

Future research directions appear to be converging on the development of multifunctional applications that exploit the unique combination of properties exhibited by this compound derivatives. The intersection of fluorescent properties, biological activity, and synthetic accessibility positions this compound class at the forefront of efforts to develop next-generation materials and therapeutic agents that can address multiple functional requirements simultaneously.

Properties

IUPAC Name |

4-amino-2,6-dimethylpyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c1-4-6(3-8)7(9)11-5(2)10-4/h1-2H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEXUMRPXQINZGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)C)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60383164 | |

| Record name | 4-amino-2,6-dimethylpyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34684-87-2 | |

| Record name | 4-amino-2,6-dimethylpyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINO-5-CYANO-2,6-DIMETHYLPYRIMIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclization Step

- Raw Materials: Methyl cyanoacetate or ethyl cyanoacetate and urea.

- Catalyst/Base: Metallic sodium or sodium methylate.

- Solvent: Anhydrous methanol or ethanol.

- Conditions: The sodium metal is dissolved in the solvent, followed by dropwise addition of cyanoacetate. After partial reaction, urea is added, and the mixture is refluxed at 65–80 °C for 3–4 hours.

- Workup: After reaction completion, the mixture is cooled, filtered, and the filter cake is dissolved in water. The pH is adjusted to neutral (7.0–7.5) using glacial acetic acid, stirred, filtered, and dried to yield 4-amino-2,6(1H,3H)-pyrimidinedione as a light yellow solid.

- Yield: Typically high, around 95–97%.

Methylation Step

- Intermediate: 4-amino-2,6(1H,3H)-pyrimidinedione.

- Reagents: Solid alkali (sodium hydroxide or potassium hydroxide), phase transfer catalyst (tetrabutylammonium bromide), and methylating agent (dimethyl sulfate or dimethyl carbonate).

- Solvent: Toluene, N,N-dimethylformamide (DMF), or pyridine.

- Conditions: The intermediate, alkali, catalyst, and methylating agent are dissolved in the solvent and heated at 60–80 °C for 8–10 hours.

- Workup: After reaction, the mixture is cooled, filtered, and solvent is removed by distillation to obtain 4-amino-2,6-dimethoxypyrimidine.

- Yield: Approximately 83–86% based on starting cyanoacetate.

Alternative One-Pot Method

- A one-pot process involves preparing 4-amino-2,6-dihydroxypyrimidine sodium salt from methyl cyanoacetate, urea, and sodium methylate by cyclization, followed directly by methylation with dimethyl sulfate in the same reaction vessel.

- This method simplifies the process, improves yield, reduces waste, and is environmentally friendlier.

| Step | Parameter | Typical Range/Value | Notes |

|---|---|---|---|

| Cyclization | Temperature | 65–80 °C | Reflux conditions |

| Time | 3–4 hours | Ensures complete cyclization | |

| pH after reaction | 7.0–7.5 | Neutralization critical for product purity | |

| Methylation | Temperature | 60–80 °C | Heat preservation for methylation |

| Time | 8–10 hours | Sufficient for complete methylation | |

| Molar ratios (intermediate:base:catalyst:methylating agent) | 1:0.5–0.8:0.05–0.1:2–4 | Optimized for yield and selectivity |

- The use of cyanoacetate and urea as starting materials avoids hazardous reagents like phosphorus oxychloride, reducing toxicity and environmental pollution.

- The two-step cyclization and methylation method provides high yields (overall ~80–85%) with simplified operations.

- The process generates less colored phosphorus-containing wastewater, addressing environmental concerns.

- Phase transfer catalysts improve methylation efficiency and selectivity.

- The one-pot method further streamlines production, reducing reaction steps and waste.

| Method | Starting Materials | Key Reagents/Catalysts | Solvent(s) | Yield (%) | Environmental Impact | Notes |

|---|---|---|---|---|---|---|

| Two-step cyclization + methylation | Methyl/ethyl cyanoacetate, urea | Sodium metal or sodium methylate, NaOH/KOH, tetrabutylammonium bromide, dimethyl sulfate/dimethyl carbonate | Methanol/ethanol (cyclization), DMF/toluene/pyridine (methylation) | 80–86 | Low, avoids phosphorus waste | High purity, scalable industrial method |

| One-pot cyclization + methylation | Methyl cyanoacetate, urea, sodium methylate | Potassium carbonate, dimethyl sulfate | Methanol, acetone | Improved | Reduced waste, simplified | Green chemistry approach, industrially feasible |

The preparation of 4-Amino-2,6-dimethylpyrimidine-5-carbonitrile is effectively achieved through cyclization of cyanoacetate derivatives with urea followed by methylation. The methods employing sodium metal or sodium methylate bases, phase transfer catalysts, and methylating agents such as dimethyl sulfate or dimethyl carbonate under controlled reflux conditions yield high purity products with good efficiency. The avoidance of hazardous reagents and reduction of waste streams make these methods suitable for green industrial production. Optimization of reaction parameters further enhances yield and process sustainability.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2,6-dimethylpyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyrimidine oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives .

Scientific Research Applications

4-Amino-2,6-dimethylpyrimidine-5-carbonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-2,6-dimethylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Pyrimidinecarbonitriles exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Physical Properties of Selected Pyrimidinecarbonitriles

Key Observations:

- Substituent Influence on Melting Points : Aryl-substituted derivatives (e.g., 4-chlorophenyl or bromophenyl groups) exhibit higher melting points (>200°C) compared to alkyl-substituted analogs due to enhanced π-π stacking and molecular rigidity .

- Electronic Effects: The cyano group at position 5 acts as a strong electron-withdrawing group, modulating reactivity in nucleophilic substitutions.

Biological Activity

4-Amino-2,6-dimethylpyrimidine-5-carbonitrile (CAS No. 34684-87-2) is a nitrogen-containing heterocyclic compound notable for its diverse biological activities. Its structure includes a pyrimidine ring with amino and cyano groups, which contribute to its reactivity and potential therapeutic applications. This article delves into the biological activity of this compound, including its antimicrobial and antitumor properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound's unique structure features:

- Pyrimidine Ring : A six-membered ring containing nitrogen atoms.

- Amino Group : Located at the 4-position, enhancing solubility and biological interaction.

- Cyano Group : Positioned at the 5-position, contributing to its reactivity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, it has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria through mechanisms involving enzyme inhibition and disruption of cellular processes.

Antitumor Activity

The compound has also been evaluated for its antitumor potential. Studies suggest that it can induce apoptosis in cancer cells by modulating key signaling pathways. For example, it has been reported to exhibit cytotoxic effects against human melanoma cell lines, with IC50 values indicating potent activity .

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.

- Receptor Interaction : It can interact with various biological macromolecules, influencing their activity and potentially disrupting normal cellular functions.

- Oxidative Stress Induction : By generating reactive oxygen species (ROS), the compound can lead to oxidative stress in target cells, promoting apoptosis.

Study on Antimicrobial Activity

A recent study explored the antimicrobial efficacy of this compound against multiple pathogens. The results indicated that the compound exhibited a broad spectrum of activity with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL against various bacterial strains.

Antitumor Efficacy in Melanoma Cells

In another investigation focusing on its antitumor properties, this compound was tested on A375P human melanoma cells. The study revealed that the compound significantly reduced cell viability in a dose-dependent manner, with an IC50 value of approximately 25 µM .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is valuable:

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| 2-Amino-4,6-dimethylpyrimidine | Lacks cyano group | Primarily used as an intermediate in drug synthesis. |

| 4-Amino-2-methylpyrimidine | Fewer methyl groups | Exhibits different biological activities compared to the target compound. |

| 2-Amino-5-cyanopyrimidine | Cyano group at position 5 | Known for applications in agricultural chemistry. |

This table illustrates how structural variations impact biological activity and potential applications.

Q & A

Q. What are the standard synthetic routes for 4-Amino-2,6-dimethylpyrimidine-5-carbonitrile, and how are the products validated?

A three-component reaction under thermal aqueous conditions is commonly employed, utilizing aldehydes, malononitrile, and thiourea derivatives. Products are characterized via:

- Melting point analysis to confirm purity.

- Spectroscopic techniques :

- IR spectroscopy to identify functional groups (e.g., NH₂ at ~3478 cm⁻¹, CN at ~2212 cm⁻¹) .

- NMR (¹H and ¹³C) to resolve substituent positions (e.g., aromatic protons at δ 7.0–8.4 ppm, nitrile carbons at ~116 ppm) .

- Mass spectrometry to verify molecular ion peaks (e.g., m/z 302 for M⁺) .

Q. What safety protocols are critical when handling this compound?

- Hazard mitigation : Use PPE (gloves, goggles, lab coats) and ensure ventilation due to acute oral toxicity (Category 4) and skin corrosion risks (Category 1A) .

- Spill management : Absorb with inert material and dispose as hazardous waste .

- Storage : Keep sealed in a cool, dry place away from oxidizers .

Advanced Research Questions

Q. How do substituent variations on the pyrimidine ring impact physicochemical properties and reactivity?

Substituents alter electronic and steric effects, influencing:

- Melting points : Electron-withdrawing groups (e.g., -Cl) increase melting points (e.g., 222°C for 4h vs. 130°C for 4d) .

- Reactivity : Methyl groups enhance steric hindrance, reducing nucleophilic substitution rates compared to phenyl or thienyl substituents .

- Table : Key substituent effects on selected derivatives :

| Derivative | Substituent (R) | Melting Point (°C) | CN IR (cm⁻¹) |

|---|---|---|---|

| 4f | 4-(NMe₂)Ph | 162 | 2212 |

| 4h | 4-ClPh | 222 | 2212 |

| 4j | 4-BrPh | 235–238 | 2212 |

Q. How can crystallographic data resolve structural ambiguities in derivatives?

- Single-crystal X-ray diffraction (via SHELX programs) determines bond lengths/angles and confirms regiochemistry .

- Example: For 4f, crystallography validated the planar pyrimidine ring and para-substituted dimethylamino group .

Q. What strategies address contradictions in spectroscopic data for structurally similar analogs?

- Multi-technique validation : Cross-check NMR assignments with 2D experiments (e.g., HSQC, HMBC) and compare with computed chemical shifts .

- Case study : Discrepancies in ¹³C NMR signals for C5 (69–84 ppm across derivatives) were resolved by correlating substituent electronic effects .

Q. How can computational modeling predict biological interactions of derivatives?

- Molecular docking (e.g., AutoDock Vina) identifies binding affinities to target proteins (e.g., human serum albumin) .

- Quantum chemical calculations (DFT) predict reactivity descriptors (e.g., HOMO-LUMO gaps) and collision cross-sections for mass spec analysis .

Q. What methodologies optimize reaction yields in nucleophilic substitution reactions?

- Solvent selection : Polar aprotic solvents (DMF) enhance nucleophilicity .

- Catalysis : Pd/C accelerates amination reactions, achieving >70% yields for 5k .

- Temperature control : Reflux conditions (e.g., 80°C) minimize side-product formation .

Methodological Notes

- Citations : Evidence IDs follow each referenced method or dataset.

- Depth : Advanced questions emphasize experimental design, data reconciliation, and computational integration.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.